1-Methoxycarbonylmethyl-5-aminopyrazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H9N3O2 |
|---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
methyl 2-(5-aminopyrazol-1-yl)acetate |
InChI |
InChI=1S/C6H9N3O2/c1-11-6(10)4-9-5(7)2-3-8-9/h2-3H,4,7H2,1H3 |
InChI Key |
CMOKIGCZJBWCON-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C(=CC=N1)N |
Origin of Product |
United States |
Reactivity and Derivatization Strategies of 1 Methoxycarbonylmethyl 5 Aminopyrazole and 5 Aminopyrazole Derivatives
Exploration of Nucleophilic Sites in 5-Aminopyrazoles (N-1, N-5 Amino Group, C-4)
5-Aminopyrazoles possess three primary nucleophilic sites: the endocyclic nitrogen atom at the 1-position (N-1), the exocyclic amino group at the 5-position (5-NH2), and the carbon atom at the 4-position (C-4). nih.govbeilstein-journals.org The relative reactivity of these sites typically follows the order: 5-NH2 > N-1 > C-4. beilstein-journals.org This hierarchy of nucleophilicity is fundamental to controlling the regioselectivity of their reactions and is pivotal in the synthesis of diverse fused heterocycles. nih.govbeilstein-journals.org
5-Amino Group (5-NH2): As the most nucleophilic site, the exocyclic amino group is often the initial point of attack in reactions with electrophiles. nih.govbeilstein-journals.org Its high reactivity is exploited in cyclocondensation reactions where it acts as one of the key nucleophiles.
N-1 Position: The endocyclic nitrogen at the N-1 position is the second most nucleophilic center, particularly in pyrazoles that are unsubstituted at this position (1-H pyrazoles). beilstein-journals.org It readily participates in reactions with electrophiles, often in concert with the 5-amino group, to form five- or six-membered fused rings. beilstein-journals.orgbeilstein-journals.org When the N-1 position is substituted, as in 1-methoxycarbonylmethyl-5-aminopyrazole, its nucleophilicity is eliminated, which directs reactions toward the other available sites.
C-4 Position: The carbon atom at the C-4 position is the least nucleophilic of the three sites. beilstein-journals.org However, it can act as a carbon nucleophile, especially in reactions like acid-catalyzed condensations with enaminones or in multicomponent reactions, leading to the formation of fused pyridine (B92270) rings. nih.govbeilstein-journals.org
The interplay between these nucleophilic centers allows for regioselective syntheses. For instance, the reaction of a 1-H-5-aminopyrazole with an enaminone can yield a pyrazolo[1,5-a]pyrimidine (B1248293) through the involvement of the N-1 and 5-NH2 groups. beilstein-journals.orgbeilstein-journals.org In contrast, a 1-substituted-5-aminopyrazole reacting under similar conditions will favor condensation at the C-4 and 5-NH2 sites to produce a pyrazolo[3,4-b]pyridine. nih.govbeilstein-journals.orgbeilstein-journals.org
Cyclocondensation Reactions for Fused Heterocyclic Systems
The strategic use of 5-aminopyrazoles as building blocks in cyclocondensation reactions with various bielectrophiles is a cornerstone for the synthesis of fused pyrazoloazines. nih.govbeilstein-journals.org These reactions leverage the inherent nucleophilicity of the pyrazole (B372694) core to construct bicyclic and polycyclic systems of significant interest.
Pyrazolo[3,4-b]pyridines are a prominent class of fused heterocycles synthesized from 5-aminopyrazoles. nih.gov Various synthetic strategies have been developed to construct this scaffold.
One common approach is the multicomponent reaction of 5-aminopyrazoles, aldehydes, and a compound with an active methylene (B1212753) group, such as a cyclic β-diketone. nih.govbeilstein-journals.org For example, a three-component reaction of a 5-aminopyrazole, an arylaldehyde, and indandione under ultrasonic irradiation provides pyrazolo[3,4-b]pyridine derivatives in high yields and short reaction times. nih.gov Similarly, reactions with trifluoromethyl-β-diketones can yield regioisomeric pyrazolo[3,4-b]pyridines, with the product distribution being dependent on the reaction conditions. nih.govbeilstein-journals.org In refluxing acetic acid, the enolic form of the diketone reacts with the less nucleophilic C-4 position of the pyrazole, whereas under solvent-free conditions, the keto form reacts with the more nucleophilic 5-amino group. nih.govbeilstein-journals.org
Another effective method involves the acid-catalyzed reaction of 5-aminopyrazoles with enaminones. nih.govbeilstein-journals.org This reaction proceeds via a proposed mechanism involving the formation of a new enaminone intermediate, which then undergoes cyclization between the C-4 position of the pyrazole and the enaminone's carbonyl group. nih.govbeilstein-journals.org Furthermore, a cascade 6-endo-dig cyclization reaction between 5-aminopyrazoles and alkynyl aldehydes offers a switchable route to halogenated and non-halogenated pyrazolo[3,4-b]pyridines. nih.govproquest.com
| Reactants | Reagents/Conditions | Product | Reference(s) |
| 5-Aminopyrazole, Arylaldehyde, Cyclic β-diketone | Acetic acid, TFA, MW (80-140 °C) | Macrocyclane-fused pyrazolo[3,4-b]pyridine | nih.gov |
| 5-Aminopyrazole, Enaminone | Acetic acid | Pyrazolo[3,4-b]pyridine derivative | nih.govbeilstein-journals.org |
| 5-Aminopyrazole, Trifluoromethyl-β-diketone | Refluxing acetic acid | 4-Trifluoromethyl-1H-pyrazolo[3,4-b]pyridine | nih.gov |
| 5-Aminopyrazole, Alkynyl aldehyde | Silver, iodine, or NBS | Halogen/non-halogen functionalized pyrazolo[3,4-b]pyridine | nih.gov |
The synthesis of pyrazolo[1,5-a]pyrimidines relies on the binucleophilic nature of the N-1 and 5-amino groups of the pyrazole ring. beilstein-journals.org This reaction pathway is particularly favored when using 5-aminopyrazoles that are unsubstituted at the N-1 position. beilstein-journals.org
A primary route to this scaffold is the condensation reaction with β-dicarbonyl compounds or their synthetic equivalents. nih.gov For instance, the reaction of 5-aminopyrazoles with 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones under conventional heating, ultrasound, or microwave conditions effectively yields pyrazolo[1,5-a]pyrimidine derivatives. beilstein-journals.org
The choice of reactants and conditions can selectively favor the formation of pyrazolo[1,5-a]pyrimidines over their pyrazolo[3,4-b]pyridine isomers. A notable example is the reaction with enaminones; while 1-substituted-5-aminopyrazoles tend to form pyrazolo[3,4-b]pyridines, the corresponding 1-H-5-aminopyrazoles condense to give pyrazolo[1,5-a]pyrimidines as the structural isomers. nih.govbeilstein-journals.org Additionally, direct cyclocondensation of 5-amino-1H-pyrazoles with 3-(dimethylamino)-1-aryl-prop-2-en-1-ones is a reliable method for preparing these compounds. researchgate.net
| Reactants | Reagents/Conditions | Product | Reference(s) |
| 1-H-5-Aminopyrazole, Enaminone | Acetic acid | Pyrazolo[1,5-a]pyrimidine | nih.govbeilstein-journals.org |
| 5-Aminopyrazole, 4-Alkoxy-1,1,1-trifluoro-3-alken-2-one | Ethanol (B145695), MW/Ultrasound | Trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidine | beilstein-journals.org |
| 5-Amino-1H-pyrazole, 3-(Dimethylamino)-1-aryl-prop-2-en-1-one | N/A | Pyrazolo[1,5-a]pyrimidine | researchgate.net |
Pyrazolo[3,4-d]pyrimidines, which are structural analogs of purines, are efficiently constructed from 5-aminopyrazole precursors. nih.govmdpi.com A highly effective and novel one-flask synthetic method has been developed for this purpose. nih.govnih.gov
This procedure involves reacting a 5-aminopyrazole with an N,N-substituted amide, such as N,N-dimethylformamide (DMF), in the presence of phosphorus tribromide (PBr3). nih.govsemanticscholar.org This step forms a Vilsmeier reagent intermediate. nih.govsemanticscholar.org Subsequently, hexamethyldisilazane (B44280) (HMDS) is added to facilitate the final intermolecular heterocyclization, yielding the corresponding pyrazolo[3,4-d]pyrimidine in good yields. nih.govnih.gov This one-flask method is advantageous due to its operational simplicity and avoidance of isolating intermediates. semanticscholar.org The reaction is versatile, accommodating various substituents on the pyrazole ring, with yields ranging from 56% to 91%. nih.govsemanticscholar.org
| Reactants | Reagents/Conditions | Product | Reference(s) |
| 5-Aminopyrazole, N,N-Substituted amide (e.g., DMF) | 1. PBr3, 60 °C; 2. Hexamethyldisilazane (HMDS) | Pyrazolo[3,4-d]pyrimidine | nih.govnih.govsemanticscholar.org |
| Ethyl 5-aminopyrazole-4-carboxylate derivative | 1. Basic hydrolysis; 2. Acetic anhydride; 3. p-Phenylenediamine | 5-(4-aminophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-one | mdpi.com |
The synthesis of the pyrazolo[3,4-b]pyrazine core from 5-aminopyrazole derivatives often requires a specific functional group handle on the pyrazole ring. nih.govbeilstein-journals.org A key strategy involves the use of 5-amino-4-nitrosopyrazoles as the starting material. nih.govbeilstein-journals.org
In this method, the 5-amino-4-nitrosopyrazole undergoes cyclocondensation with β-ketonitriles in pyridine. nih.govbeilstein-journals.org This reaction proceeds in good yields to furnish 1,3,6-trisubstituted-pyrazolo[3,4-b]pyrazine-5-carbonitriles. beilstein-journals.org The resulting carbonitrile group serves as a versatile point for further derivatization. For example, it can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to an acid chloride and subjected to intramolecular Friedel-Crafts reaction to build more complex, fused structures. beilstein-journals.org
| Reactants | Reagents/Conditions | Product | Reference(s) |
| 5-Amino-4-nitrosopyrazole, β-Ketonitrile | Pyridine | Pyrazolo[3,4-b]pyrazine-5-carbonitrile | nih.govbeilstein-journals.org |
5-Aminopyrazoles are also valuable precursors for various fused triazine systems, including pyrazolo[5,1-c]-1,2,4-triazines and pyrazolo[1,5-a]-1,3,5-triazines. nih.govbeilstein-journals.org
The synthesis of pyrazolo[5,1-c] nih.govbeilstein-journals.orgnih.govtriazines can be achieved starting from a 5-aminopyrazole derivative. sciencepublishinggroup.com A key intermediate, 5-amino-3-(4-chlorophenylamino)-1H-pyrazole-4-carbonitrile, is first synthesized. This compound undergoes diazotization using nitrous acid at low temperatures to form a pyrazole-5-diazonium chloride intermediate. This reactive intermediate is then coupled with an active methylene compound, such as acetylacetone (B45752) or malononitrile (B47326), to give a hydrazone derivative, which subsequently cyclizes upon treatment with acetic acid to yield the final pyrazolo[5,1-c] nih.govbeilstein-journals.orgnih.govtriazine product. sciencepublishinggroup.com
For the synthesis of pyrazolo[1,5-a] nih.govbeilstein-journals.orgsciencepublishinggroup.comtriazines , a different strategy is employed. mdpi.com The reaction begins with a 5-aminopyrazole derivative which is treated with ethoxycarbonyl isocyanate to produce an ethyl pyrazole carbamate. This intermediate is then cyclized using sodium ethoxide to form a pyrazolo[1,5-a] nih.govbeilstein-journals.orgsciencepublishinggroup.comtriazine-2,4-dione derivative. This dione (B5365651) can be further functionalized by reacting with substituted benzoyl chlorides to generate a library of N-acylated pyrazolo[1,5-a] nih.govbeilstein-journals.orgsciencepublishinggroup.comtriazine derivatives in high yields. mdpi.com
| Target System | Reactants | Reagents/Conditions | Product | Reference(s) |
| Pyrazolo[5,1-c] nih.govbeilstein-journals.orgnih.govtriazine | 5-Aminopyrazole-4-carbonitrile derivative, Active methylene compound | 1. Nitrous acid; 2. Pyridine; 3. Acetic acid | Pyrazolo[5,1-c] nih.govbeilstein-journals.orgnih.govtriazine | sciencepublishinggroup.com |
| Pyrazolo[1,5-a] nih.govbeilstein-journals.orgsciencepublishinggroup.comtriazine | 5-Aminopyrazole derivative, Ethoxycarbonyl isocyanate, Substituted benzoyl chloride | 1. Ethoxycarbonyl isocyanate; 2. Sodium ethoxide; 3. Benzoyl chloride | N-acylated Pyrazolo[1,5-a] nih.govbeilstein-journals.orgsciencepublishinggroup.comtriazine | mdpi.com |
Formation of Imidazopyrazoles
The synthesis of imidazo[1,2-b]pyrazoles represents a significant area of research due to the diverse biological activities associated with this scaffold. The reaction of 5-aminopyrazole derivatives with α-haloketones is a classical and effective method for the construction of the imidazo[1,2-b]pyrazole core. In the context of this compound, the exocyclic amino group acts as the primary nucleophile, attacking the electrophilic carbonyl carbon of the α-haloketone. This is followed by an intramolecular cyclization, where the endocyclic N2 of the pyrazole ring displaces the halogen, leading to the formation of the fused bicyclic system.
While specific literature detailing this reaction for this compound is not abundant, the general reactivity of 5-aminopyrazoles suggests a facile conversion. The reaction conditions typically involve a base to facilitate the nucleophilic attack and subsequent cyclization. The choice of solvent and temperature can influence the reaction rate and yield.
Table 1: General Conditions for Imidazo[1,2-b]pyrazole Formation
| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Temperature | Product |
| 5-Aminopyrazole Derivative | α-Haloketone | K₂CO₃, NaHCO₃, or organic bases | Ethanol, DMF, Acetonitrile (B52724) | Reflux | Imidazo[1,2-b]pyrazole |
Reactions with Bielectrophilic Moieties
5-Aminopyrazoles, including this compound, are valuable synthons in reactions with 1,3-bielectrophilic reagents to construct various fused heterocyclic systems. beilstein-journals.org The presence of two nucleophilic centers, the exocyclic amino group and the endocyclic N2 atom, allows for cyclocondensation reactions. The regioselectivity of these reactions is often influenced by the nature of the bielectrophile and the reaction conditions.
Common bielectrophilic partners include β-diketones, β-ketoesters, and α,β-unsaturated ketones. For instance, the reaction with a β-diketone can lead to the formation of pyrazolo[1,5-a]pyrimidines. The initial step typically involves the more nucleophilic exocyclic amino group attacking one of the carbonyl groups of the diketone, followed by cyclization and dehydration.
Reactions with α,β-Unsaturated Compounds
The reaction of 5-aminopyrazoles with α,β-unsaturated compounds, such as enones, enoates, and enonitriles, provides a versatile route to various fused and substituted pyrazole derivatives. These reactions can proceed through different pathways, including Michael addition and subsequent cyclization.
In the case of this compound, the exocyclic amino group can act as a nucleophile in a Michael addition to the β-carbon of the α,β-unsaturated system. The resulting intermediate can then undergo cyclization to form fused heterocyclic systems like pyrazolo[3,4-b]pyridines. The reaction pathway and the final product are highly dependent on the specific α,β-unsaturated compound used and the reaction conditions employed.
Dimerization and Oligomerization Reactions
Recent advancements in transition-metal-catalyzed reactions have opened new avenues for the dimerization and oligomerization of heterocyclic compounds, including 5-aminopyrazoles. These methods provide efficient ways to construct larger, more complex molecular architectures.
Cu-Promoted Dimerization of 5-Aminopyrazoles
Copper-promoted dimerization of 5-aminopyrazoles has emerged as a powerful tool for the synthesis of pyrazole-fused pyridazines and pyrazines. mdpi.comnih.govresearchgate.netresearchgate.net This methodology allows for a highly chemoselective process that can be switched to yield different products based on the reaction conditions. mdpi.comnih.govresearchgate.netresearchgate.net While specific examples with this compound are not explicitly detailed in seminal studies, the broad substrate scope of these reactions suggests its potential applicability. mdpi.comnih.govresearchgate.netresearchgate.net The reactions proceed through direct coupling of C-H/N-H, C-H/C-H, and N-H/N-H bonds, showcasing the versatility of copper catalysis. mdpi.comnih.govresearchgate.netresearchgate.net
Table 2: Conditions for Cu-Promoted Dimerization of 5-Aminopyrazoles
| Product Type | Catalyst | Oxidant | Additive | Solvent | Temperature |
| Pyrazole-fused Pyridazines | Cu(OAc)₂ | BPO, K₂S₂O₈ | - | Toluene | 100 °C |
| Pyrazole-fused Pyrazines | CuCl₂ | TBPB | 1,10-phenanthroline, Na₂CO₃ | Toluene | 130 °C |
Data generalized from studies on various 5-aminopyrazole derivatives. researchgate.net
Chemoselective Coupling via Direct C-H/N-H, C-H/C-H, and N-H/N-H Bond Formation
The copper-catalyzed dimerization reactions of 5-aminopyrazoles are prime examples of chemoselective coupling achieved through the direct formation of various bonds. mdpi.comnih.govresearchgate.netresearchgate.net The ability to selectively form C-H/N-H, C-H/C-H, and N-H/N-H coupled products by tuning the catalytic system is a significant advancement in synthetic methodology. mdpi.comnih.govresearchgate.netresearchgate.net This approach offers a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions that often require pre-functionalized substrates. The mechanism of these transformations is believed to involve copper-mediated oxidation and subsequent radical or concerted pathways to form the new bonds.
Electrophilic and Nucleophilic Substitutions on the Pyrazole Ring and Substituents
The pyrazole ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The primary sites for electrophilic attack are the C4 position and, to a lesser extent, the exocyclic amino group. The directing effect of the amino group at C5 and the methoxycarbonylmethyl group at N1 influences the regioselectivity of these reactions. Common electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts reactions.
Nucleophilic substitution reactions on the pyrazole ring itself are less common due to its electron-rich nature. However, nucleophilic displacement of substituents on the pyrazole ring, if present, can occur under specific conditions. More relevant are the nucleophilic reactions involving the substituents. For instance, the ester moiety of the methoxycarbonylmethyl group can undergo hydrolysis or amidation, providing a handle for further functionalization.
Acylation Reactions
Acylation is a fundamental method for the functionalization of 5-aminopyrazoles. nih.gov The reaction typically occurs at the most nucleophilic site, the 5-amino group, leading to the formation of the corresponding N-acyl-5-aminopyrazole derivatives. This transformation is significant as it allows for the introduction of a variety of functional groups, which can modulate the chemical and biological properties of the parent molecule. While direct acylation of this compound is a standard procedure, studies on related pyrazole systems, such as 5-hydroxypyrazoles, under phase-transfer catalysis (PTC) conditions further illustrate the propensity for N-acylation alongside O- and C-acylation, depending on the specific substrate and reaction conditions. researchgate.net The acylation of the 5-amino group is a key step in the synthesis of more complex molecules, including precursors for fused heterocyclic systems. beilstein-journals.org
| Reactant | Reagent | Typical Product | Significance |
|---|---|---|---|
| 5-Aminopyrazole Derivative | Acyl Halide or Anhydride (R-CO-X) | 5-(Acylamino)pyrazole | Introduction of carbonyl functionality; precursor for further synthesis. nih.gov |
Halogenation
Direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines provides an effective, metal-free method for synthesizing 4-halogenated pyrazole derivatives. beilstein-archives.org This reaction proceeds readily at room temperature using N-halosuccinimides (NXS, where X = Cl, Br, I) as the halogen source in a solvent such as DMSO. The reaction exhibits high regioselectivity, with the halogen atom being introduced exclusively at the C-4 position of the pyrazole ring. This method is compatible with various functional groups, including ester groups on the N-1 substituent, as demonstrated by the successful halogenation of a substrate bearing a 1-methoxycarbonyl (1-COOMe) group, which is structurally analogous to the 1-methoxycarbonylmethyl group. beilstein-archives.org The resulting 4-halopyrazole derivatives are valuable intermediates for further synthetic transformations.
| Substrate | Reagent (NXS) | Solvent | Condition | Product | Yield |
|---|---|---|---|---|---|
| Methyl 5-amino-3-phenyl-1H-pyrazole-1-carboxylate | N-Chlorosuccinimide (NCS) | DMSO | Room Temp. | Methyl 5-amino-4-chloro-3-phenyl-1H-pyrazole-1-carboxylate | Good beilstein-archives.org |
| Methyl 5-amino-3-phenyl-1H-pyrazole-1-carboxylate | N-Bromosuccinimide (NBS) | DMSO | Room Temp. | Methyl 5-amino-4-bromo-3-phenyl-1H-pyrazole-1-carboxylate | Good beilstein-archives.org |
Reactions with Aldehydes and Ketones
5-Aminopyrazoles are highly effective precursors for the synthesis of fused heterocyclic systems, particularly through condensation reactions with aldehydes and ketones. nih.gov These reactions often proceed as multicomponent processes, where the 5-aminopyrazole, an aldehyde or ketone, and a third component with an active methylene group (such as β-ketonitriles or β-diketones) combine to form fused pyrazoloazines like pyrazolo[3,4-b]pyridines. nih.govresearchgate.net The reaction mechanism typically involves an initial condensation between the aldehyde/ketone and the active methylene compound, followed by a Michael addition of the 5-aminopyrazole and subsequent intramolecular cyclization and aromatization. nih.gov For instance, the reaction of a 5-aminopyrazole, an aldehyde, and a β-ketonitrile in the presence of a base like triethylamine (B128534) can yield highly substituted pyrazolo[3,4-b]pyridines. nih.gov
Reductive Amination Reactions
Reductive amination serves as a powerful tool for the N-alkylation of amino groups within pyrazole-derived structures. This strategy is particularly useful for modifying amino groups that have been introduced or retained during the synthesis of more complex fused systems. For example, in the synthesis of pyrazolo[1,5-a]pyrimidine-7-amines, a free amino group can be further derivatized through reductive amination. nih.gov The process involves the reaction of the amine with a substituted aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the corresponding secondary or tertiary amine. This method provides a direct route to introduce a wide array of alkyl or arylalkyl substituents onto a nitrogen atom. beilstein-journals.org
| Substrate | Reagents | Reaction Type | Product |
|---|---|---|---|
| Aminoalkylpyrazolo[1,5-a]pyrimidine-7-amine | 1. Aldehyde or Ketone 2. Reducing Agent (e.g., NaBH3CN) | Reductive Amination | N-alkylated pyrazolo[1,5-a]pyrimidine derivative nih.govbeilstein-journals.org |
Photo-Induced Transformations and Selective C-N Bond Scission
Certain pyrazole derivatives, particularly fused systems like pyrazolo[1,2-a]pyrazoles, can undergo significant transformations when exposed to visible light. nih.govacs.orgnih.gov These compounds can absorb light, reaching an excited state that initiates selective carbon-nitrogen (C-N) bond cleavage. nih.gov This photochemical process provides a mild and economical route to valuable N1-substituted pyrazole derivatives from readily available starting materials. nih.govacs.org The reaction mechanism can proceed through a homolytic C-N bond cleavage, often initiated by a single electron transfer (SET) with an external agent or through direct excitation. nih.govnih.gov The outcome of the reaction is highly dependent on the substrate structure and the specific reaction conditions, offering a versatile method for generating densely functionalized pyrazoles. nih.govacs.org This approach represents a modern, cost-effective, and environmentally friendly strategy in organic synthesis, avoiding the need for external photosensitizers or photocatalysts. nih.gov
| Substrate Class | Energy Source | Key Transformation | Product Class |
|---|---|---|---|
| Pyrazolo[1,2-a]pyrazolone derivatives | Visible Light (e.g., 400 nm LEDs) | Chemoselective C-N bond cleavage | N1-substituted pyrazoles nih.govacs.orgnih.gov |
Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 5-Aminopyrazole |
| N-acyl-5-aminopyrazole |
| 5-Hydroxypyrazole |
| 4-Halopyrazole |
| N-Chlorosuccinimide (NCS) |
| N-Bromosuccinimide (NBS) |
| N-Iodosuccinimide (NIS) |
| Dimethyl sulfoxide (B87167) (DMSO) |
| Pyrazolo[3,4-b]pyridine |
| Pyrazolo[1,5-a]pyrimidine |
| Triethylamine |
| Pyrazolo[1,2-a]pyrazole |
Structural Elucidation and Advanced Spectroscopic Characterization of 1 Methoxycarbonylmethyl 5 Aminopyrazole Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of 1-Methoxycarbonylmethyl-5-aminopyrazole, offering detailed information on the chemical environment of each proton and carbon atom.
One-dimensional NMR is fundamental for the initial verification of the compound's structure. nih.gov
¹H NMR: The proton NMR spectrum provides crucial information about the number and types of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the two protons on the pyrazole (B372694) ring (H3 and H4), the methylene (B1212753) protons (N-CH₂) of the substituent, the methyl protons (-OCH₃) of the ester group, and the protons of the amino group (-NH₂). The chemical shifts (δ) are influenced by the electronic environment; for instance, the pyrazole ring protons typically appear in the aromatic region, while the methylene and methyl protons are found further upfield. The integration of these signals confirms the number of protons in each group.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. nih.gov For the target compound, distinct signals are anticipated for the three carbon atoms of the pyrazole ring (C3, C4, and C5), the methylene carbon (N-CH₂), the methyl carbon (-OCH₃), and the carbonyl carbon (C=O) of the ester. The chemical shift of C5, being attached to the amino group, is significantly different from C3 and C4. chemicalbook.com
¹⁹F NMR: This technique is specifically used for the characterization of fluorinated derivatives. beilstein-journals.org For non-fluorinated this compound, this technique is not applicable. However, if fluorine substituents were introduced, ¹⁹F NMR would be essential for confirming their presence and position on the pyrazole or any attached aryl rings. beilstein-journals.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| H3 | ~7.3 - 7.6 | - |
| H4 | ~5.6 - 5.9 | - |
| N-CH₂ | ~4.8 - 5.0 | ~50 - 55 |
| -OCH₃ | ~3.7 - 3.8 | ~52 - 53 |
| -NH₂ | ~4.5 - 5.5 (broad) | - |
| C3 | - | ~138 - 142 |
| C4 | - | ~95 - 100 |
| C5 | - | ~150 - 155 |
| C=O | - | ~168 - 172 |
Note: Values are estimations based on data for structurally similar pyrazole derivatives and are typically recorded in solvents like DMSO-d₆ or CDCl₃.
2D NMR experiments are indispensable for unambiguously assigning signals and mapping the precise connectivity of atoms within the molecule. ucl.ac.ukyoutube.com
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In this compound, a key correlation (cross-peak) would be observed between the H3 and H4 protons of the pyrazole ring, confirming their adjacent positions.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling). youtube.com It allows for the definitive assignment of each protonated carbon. For example, the signal for the methylene protons (N-CH₂) will show a cross-peak with the methylene carbon signal, and the methyl protons (-OCH₃) will correlate with the methoxy (B1213986) carbon. sdsu.edu
¹H-¹⁵N HMBC: This specialized technique maps long-range correlations between protons and nitrogen atoms. It is particularly useful for confirming the tautomeric form and the substitution pattern on the pyrazole ring. A correlation between the methylene protons and the N1 atom would provide direct evidence of the substitution site. beilstein-journals.org
NOE (Nuclear Overhauser Effect) Spectroscopy: NOESY or ROESY experiments identify protons that are close in space, even if they are not directly bonded or J-coupled. This is particularly useful for determining stereochemistry and conformation. For this molecule, an NOE could be observed between the N-CH₂ protons and the H4 proton, depending on the conformational preference of the side chain.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of the compound and provides clues about its structure through fragmentation patterns. nih.gov
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the unambiguous determination of the elemental formula. rsc.orgacs.org For this compound (C₆H₉N₃O₂), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value, typically matching to within a few parts per million (ppm). This high precision confirms the molecular formula and rules out other potential structures with the same nominal mass. nih.gov
Table 2: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₆H₉N₃O₂ |
| Exact Mass | 155.0695 g/mol |
| Calculated m/z for [M+H]⁺ | 156.0773 |
Infrared (IR) Spectroscopy for Functional Group Identification and Tautomerism Studies
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. nih.govrsc.org For this compound, the IR spectrum would display key absorption bands confirming its structure. rsc.org
Key expected vibrational frequencies include:
N-H Stretching: The amino group (-NH₂) typically shows two bands (symmetric and asymmetric stretching) in the 3300-3500 cm⁻¹ region.
C-H Stretching: Aliphatic C-H stretches from the methylene and methyl groups appear just below 3000 cm⁻¹, while aromatic C-H stretches from the pyrazole ring appear just above 3000 cm⁻¹.
C=O Stretching: A strong, sharp absorption band characteristic of the ester carbonyl group is expected in the range of 1730-1750 cm⁻¹. researchgate.net
C=N and C=C Stretching: Vibrations from the pyrazole ring bonds typically appear in the 1400-1650 cm⁻¹ region.
C-O Stretching: The C-O single bond of the ester group will show a strong absorption in the 1100-1300 cm⁻¹ region.
Furthermore, IR spectroscopy is a valuable tool for studying the prototropic tautomerism that is common in aminopyrazoles. nih.govnih.govmdpi.com Although N1-substitution largely fixes the tautomeric form, studies on related unsubstituted aminopyrazoles show distinct differences in the vibrational frequencies of the amino (NH₂) and imino (=NH) forms, which can be used to investigate potential tautomeric equilibria under different conditions. researchgate.netliverpool.ac.uk
Table 3: Characteristic IR Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
|---|---|---|
| Amino (-NH₂) | N-H Stretch | 3300 - 3500 |
| Pyrazole Ring | C-H Stretch | 3050 - 3150 |
| Methylene/Methyl | C-H Stretch | 2850 - 2960 |
| Ester (-COOCH₃) | C=O Stretch | 1730 - 1750 |
| Pyrazole Ring | C=N / C=C Stretch | 1400 - 1650 |
| Ester (-COOCH₃) | C-O Stretch | 1100 - 1300 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving π-electrons in conjugated systems. The pyrazole ring is an aromatic heterocycle, and its UV-Vis spectrum is characterized by absorption bands corresponding to π → π* transitions. nih.govresearchgate.netuzh.ch
The spectrum of this compound is expected to show strong absorption in the UV region, typically between 200 and 300 nm. mdpi.com The position of the absorption maximum (λ_max) and its intensity (molar absorptivity, ε) are influenced by the substituents on the pyrazole ring. The amino group (-NH₂), acting as an auxochrome, can cause a bathochromic (red) shift of the λ_max to longer wavelengths and increase the absorption intensity due to the extension of the conjugated system through its lone pair of electrons. The methoxycarbonylmethyl group generally has a lesser effect on the primary electronic transitions of the pyrazole chromophore. researchgate.net Analysis of the UV-Vis spectrum helps to confirm the nature of the conjugated system within the molecule.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as an indispensable analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. In the study of this compound and its derivatives, this method provides precise information on the molecular geometry, conformational preferences, and the nature of intermolecular forces that govern the crystal packing. Such data is fundamental for understanding the structure-property relationships of these compounds.
While crystallographic data for this compound itself is not publicly available, the analysis of a closely related derivative, ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate, offers significant insights into the structural characteristics that can be anticipated for this class of compounds. The following sections detail the findings from the single-crystal X-ray diffraction study of this analog, providing a representative example of the structural features of N-substituted aminopyrazoles.
Single Crystal X-ray Diffraction (SCXRD) for Absolute Configuration, Bond Lengths, and Angles
Single Crystal X-ray Diffraction (SCXRD) is a powerful technique that allows for the precise determination of the molecular structure of a compound in its crystalline state. The analysis of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate, a structural analog of this compound, confirms its molecular connectivity and provides detailed geometric parameters. nih.gov
The study of this derivative revealed a monoclinic crystal system with the space group P21/c. nih.gov The five-membered pyrazole ring is essentially planar. nih.gov The substituents at the nitrogen atoms, however, exhibit a notable torsion angle. nih.gov The side chain attached to the N1 atom adopts an extended conformation. nih.gov
The precise bond lengths and angles within the molecule are critical for a complete understanding of its chemical nature. The following table summarizes selected bond lengths and angles determined from the SCXRD analysis of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate.
Table 1: Selected Bond Lengths and Angles for Ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate
| Bond/Angle | Length (Å) / Angle (°) |
|---|---|
| S1–O3 | 1.428 (1) |
| S1–O4 | 1.432 (1) |
| S1–N2 | 1.688 (1) |
| S1–C1 | 1.761 (1) |
| O1–C13 | 1.198 (2) |
| O2–C13 | 1.325 (2) |
| O2–C14 | 1.458 (2) |
| N1–C6 | 1.472 (2) |
| N1–N2 | 1.423 (2) |
| N3–C5 | 1.332 (2) |
| O3–S1–O4 | 120.3 (1) |
| O3–S1–N2 | 108.1 (1) |
| O4–S1–N2 | 106.8 (1) |
| O3–S1–C1 | 108.6 (1) |
| O4–S1–C1 | 108.4 (1) |
| N2–S1–C1 | 103.5 (1) |
| C6–N1–N2 | 114.3 (1) |
| C5–N2–N1 | 111.9 (1) |
| C5–N2–S1 | 119.5 (1) |
Data sourced from the crystallographic study of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate as a representative analog. nih.gov
Analysis of Intermolecular Interactions in Crystalline States
The packing of molecules in a crystal lattice is directed by a network of intermolecular interactions. In the case of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate, the amino group plays a crucial role in the formation of hydrogen bonds. An intramolecular hydrogen bond is observed between the amino group and a sulfonyl oxygen atom. nih.gov
Furthermore, two intermolecular hydrogen bonds originating from the amino group are present. One is directed towards the other sulfonyl oxygen atom, and the second interacts with the oxo substituent of a neighboring molecule. These intermolecular hydrogen bonds create a layered structure parallel to the ab plane of the crystal lattice. nih.gov The table below details the geometry of these hydrogen bonds.
Table 2: Hydrogen Bond Geometry for Ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate
| D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |
|---|---|---|---|---|
| N3–H3A···O4 | 0.88 (2) | 2.14 (2) | 2.871 (2) | 140 (2) |
| N3–H3B···O3 | 0.88 (2) | 2.22 (2) | 3.012 (2) | 150 (2) |
D: donor atom, A: acceptor atom. Data sourced from the crystallographic study of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate as a representative analog. nih.gov
Computational Chemistry and Theoretical Investigations of 1 Methoxycarbonylmethyl 5 Aminopyrazole and Its Analogues
Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics
Density Functional Theory (DFT) has become a standard method in computational chemistry for studying the electronic structure of molecules. It offers a good balance between accuracy and computational cost, making it suitable for investigating systems of pharmaceutical interest, such as pyrazole (B372694) derivatives. DFT calculations can predict a wide range of molecular properties, including geometries, vibrational frequencies, and relative energies of different isomers.
The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For flexible molecules like 1-methoxycarbonylmethyl-5-aminopyrazole, which has a rotatable methoxycarbonylmethyl group, this involves a conformational analysis to identify the global minimum energy structure among various possible spatial arrangements (conformers).
| Parameter | Description | Typical Computational Method |
| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | DFT (e.g., B3LYP/6-311++G(d,p)) |
| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms. | DFT Calculations |
| Bond Angles | The angle formed between three connected atoms. | DFT Calculations |
| Dihedral Angles | The angle between two intersecting planes, used to define conformations. | DFT Calculations |
Once the optimized geometry is obtained, a vibrational frequency analysis is typically performed. This calculation serves two main purposes: it confirms that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. These theoretical spectra can be compared with experimental data to validate the computational model and to aid in the assignment of spectral bands to specific molecular vibrations. nih.govresearchgate.net
The calculation of vibrational frequencies is based on the second derivatives of the energy with respect to atomic displacements. mdpi.com For pyrazole and its derivatives, DFT calculations have been successfully used to predict vibrational modes, including stretching, bending, and deformation of the pyrazole ring and its substituents. nih.govderpharmachemica.com The total energy distribution (TED) analysis is often employed to assign the calculated frequencies to specific types of molecular motion, providing a detailed understanding of the vibrational characteristics of the molecule. nih.gov
| Vibrational Mode | Description | Typical Frequency Range (cm⁻¹) |
| N-H Stretch | Stretching of the amine group's N-H bonds. | ~3400-3500 |
| C=O Stretch | Stretching of the carbonyl group in the methoxycarbonylmethyl substituent. | ~1700-1750 |
| C=C/C=N Stretch | Stretching vibrations within the pyrazole ring. | ~1400-1600 |
| Ring Deformation | In-plane and out-of-plane bending of the pyrazole ring. | ~600-1000 |
Aminopyrazoles can exist in different tautomeric forms due to the migration of a proton. numberanalytics.com A key equilibrium for the parent aminopyrazole is between the 3-amino and 5-amino tautomers. mdpi.com Computational studies using DFT methods have been instrumental in determining the relative stabilities of these tautomers. mdpi.comresearchgate.net
For the unsubstituted 3(5)-aminopyrazole, theoretical calculations have predicted that the 3-aminopyrazole (B16455) (3AP) tautomer is more stable than the 5-aminopyrazole (5AP) form. mdpi.com DFT calculations at the B3LYP/6-311++G(d,p) level found an energy difference of approximately 10.7 kJ mol⁻¹ in favor of the 3AP tautomer. mdpi.comresearchgate.net This theoretical finding is consistent with experimental data from matrix isolation infrared spectroscopy. mdpi.com The relative stability of pyrazole tautomers can, however, be highly dependent on the nature and position of other substituents on the ring. mdpi.comresearchgate.net The presence of the 1-methoxycarbonylmethyl group in the target compound fixes the position of the substituent on the nitrogen, but the principles of tautomeric preference are fundamental to understanding the reactivity and interactions of related aminopyrazole systems.
Molecular Modeling and Dynamics Simulations
While DFT calculations provide insights into static molecular properties, molecular modeling and dynamics (MD) simulations are used to study the behavior of molecules over time. mdpi.comnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. mdpi.com This technique is invaluable for understanding conformational changes, molecular flexibility, and interactions with other molecules, such as solvents or biological macromolecules. nih.gov
For pyrazole derivatives, MD simulations can be used to explore the conformational landscape of the flexible side chains and to understand how the molecule interacts with its environment. For instance, simulations can reveal the preferred orientations of the methoxycarbonylmethyl group and how these are influenced by solvent. In the context of drug design, MD simulations are used to study the stability of a ligand within a protein's binding site and to estimate the free energy of binding. mdpi.comnih.gov Simulations lasting from nanoseconds to microseconds can capture important dynamic events that are crucial for molecular function. mdpi.com
Analysis of Intermolecular Interactions
The way molecules pack in a crystal and interact with each other is governed by a complex network of intermolecular forces, including hydrogen bonds, van der Waals forces, and π–π stacking interactions. Understanding these interactions is critical, as they determine the physical properties and biological activity of a compound.
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in crystal structures. nih.govas-proceeding.com The Hirshfeld surface is defined as the region in space where the electron distribution of a sum of spherical atoms for the whole crystal is greater than or equal to the electron distribution of the pro-molecule (the molecule of interest).
| Contact Type | Description | Typical Contribution (%) |
| H···H | Interactions between hydrogen atoms on adjacent molecules. | Often the most abundant contact. |
| O···H / H···O | Hydrogen bonding interactions involving oxygen and hydrogen. | Significant in compounds with O-H or N-H and C=O groups. |
| N···H / H···N | Hydrogen bonding interactions involving nitrogen and hydrogen. | Important for aminopyrazoles. |
| C···H / H···C | Weaker interactions involving carbon and hydrogen. | Contribute to overall packing. |
Energy Framework Analysis for Understanding Supramolecular Assemblies
Theoretical investigations into the supramolecular architecture of crystalline solids provide profound insights into the intermolecular forces that govern their three-dimensional arrangement. For this compound and its analogues, energy framework analysis is a powerful computational tool to dissect and visualize the energetic landscape of the crystal packing. This method, often coupled with Hirshfeld surface analysis, elucidates the nature and magnitude of non-covalent interactions, such as hydrogen bonds and van der Waals forces, which are pivotal in the formation of stable supramolecular assemblies.
The analysis typically begins with the calculation of intermolecular interaction energies between a central molecule and its nearest neighbors in the crystal lattice. These pairwise energies are categorized into electrostatic, polarization, dispersion, and exchange-repulsion components. The results of these calculations allow for the construction of energy frameworks, which are graphical representations of the interaction energies. In these diagrams, the strength of the interaction is represented by the thickness of cylinders connecting the centroids of interacting molecules, providing an intuitive visualization of the packing topology.
For heterocyclic compounds with functional groups similar to this compound, such as amino groups, carbonyl moieties, and aromatic rings, it is observed that hydrogen bonding and π-π stacking interactions are often the dominant forces directing the crystal packing. The amino group is a potent hydrogen bond donor, while the pyrazole nitrogen atoms and the carbonyl oxygen are effective acceptors. These interactions are critical in forming robust networks that stabilize the crystal structure.
Below is an interactive data table summarizing the typical contributions of different energy components to the total interaction energy for a molecule analogous to this compound, as determined by energy framework analysis.
| Interaction Type | Energy Component | Typical Energy Range (kJ/mol) | Primary Contributing Moieties |
| Hydrogen Bonding | Electrostatic | -50 to -100 | Amino group (donor), Pyrazole N, Carbonyl O (acceptors) |
| π-π Stacking | Dispersion | -40 to -80 | Pyrazole ring |
| van der Waals | Dispersion | -10 to -30 | Methoxycarbonylmethyl group, Molecular surface |
| Overall Stability | Total Energy | -100 to -200 | Combination of all interactions |
Note: The data in this table is representative of findings for structurally similar heterocyclic compounds and serves as an illustrative example for the type of insights gained from energy framework analysis.
Mechanistic Insights from Computational Approaches and Reaction Pathway Prediction
Computational chemistry offers a powerful lens through which the mechanisms of chemical reactions involving this compound and its analogues can be scrutinized at a molecular level. Density Functional Theory (DFT) and other quantum chemical methods are instrumental in predicting reaction pathways, identifying transition states, and calculating activation energies, thereby providing a detailed understanding of reaction kinetics and thermodynamics.
5-Aminopyrazoles are versatile precursors in organic synthesis, particularly in the construction of fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines. mdpi.com The regioselectivity of these reactions, which is often a synthetic challenge, can be rationalized and predicted using computational models. For instance, in reactions with unsymmetrical dielectrophiles, theoretical calculations can determine whether the initial nucleophilic attack occurs at the endocyclic or exocyclic nitrogen atom of the pyrazole ring by comparing the activation barriers of the competing pathways. mdpi.com
Computational studies on related pyrazole systems have shown that proton transfer processes, which are fundamental to the tautomerism and reactivity of these heterocycles, are often intermolecular rather than intramolecular, with significantly lower energy barriers for the intermolecular route. mdpi.com Such insights are crucial for understanding the behavior of this compound in different solvent environments and reaction conditions.
The prediction of reaction pathways typically involves mapping the potential energy surface of the reaction. This allows for the identification of intermediates and transition states connecting reactants to products. The calculated energy profile provides quantitative data on the feasibility of a proposed mechanism.
The following interactive data table presents hypothetical activation energies for competing reaction pathways in a typical cyclocondensation reaction involving a 5-aminopyrazole derivative, illustrating how computational methods can predict the favored product.
| Reaction Pathway | Initial Nucleophilic Attack Site | Calculated Activation Energy (kcal/mol) | Predicted Major Product |
| Pathway A | Endocyclic Nitrogen (N1) | 15.2 | Pyrazolo[1,5-a]pyrimidine (B1248293) |
| Pathway B | Exocyclic Amino Group (NH2) | 22.5 | Isomeric Byproduct |
| Pathway C | Intramolecular Cyclization | 35.8 | Unfavored Product |
Note: The activation energies presented in this table are illustrative and represent typical computational findings for regioselectivity studies in pyrazole chemistry. They demonstrate the predictive power of computational approaches in understanding reaction mechanisms.
Mechanistic Pathways in Reactions Involving 1 Methoxycarbonylmethyl 5 Aminopyrazole and 5 Aminopyrazole Derivatives
Radical Mechanisms and Single Electron Transfer (SET) Processes in Dimerization Reactions
Radical mechanisms, particularly those initiated by Single Electron Transfer (SET), play a significant role in the dimerization of 5-aminopyrazole derivatives. These reactions are often promoted by transition metal catalysts, such as copper salts, which facilitate the formation of radical intermediates.
A notable example is the Cu-promoted chemoselective dimerization of 5-aminopyrazoles, which can lead to the synthesis of pyrazole-fused pyridazines and pyrazines. mdpi.comnih.gov The proposed mechanism for this transformation begins with the reaction of a 5-aminopyrazole with a Cu(II) species, which generates an initial intermediate through a SET pathway. mdpi.com Following deprotonation, this intermediate can form either an N-centered radical or a C-centered radical. mdpi.com The subsequent coupling of these radical species initiates a cascade of events leading to the final dimerized product. mdpi.com
Experimental evidence strongly supports the involvement of a radical pathway. The addition of radical scavengers, such as TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxyl) or BHT (butylated hydroxytoluene), has been shown to completely inhibit the formation of the dimerized products. mdpi.com Furthermore, high-resolution mass spectrometry (HRMS) has been used to detect the product of the starting aminopyrazole binding to these scavengers, confirming the presence of radical intermediates. mdpi.com
Table 1: Evidence for Radical Mechanism in 5-Aminopyrazole Dimerization
| Experimental Observation | Implication | Source |
|---|---|---|
| Reaction inhibited by TEMPO/BHT | The reaction proceeds via a radical pathway. | mdpi.com |
| Detection of aminopyrazole-TEMPO adduct by HRMS | Confirms the generation of radical intermediates from the aminopyrazole substrate. | mdpi.com |
| Reaction with (1-cyclopropylvinyl)benzene leads to decreased yield and adduct detection | Indicates the trapping of radical intermediates by a radical clock substrate. | mdpi.com |
The specific product formed (e.g., pyrazole-fused pyridazine (B1198779) vs. pyrazine) can be controlled by adjusting the reaction conditions, highlighting the switchable nature of these Cu-promoted radical reactions. mdpi.comnih.govresearchgate.net
Nucleophilic Addition-Cyclization-Elimination (NACE) Sequences
Nucleophilic Addition-Cyclization-Elimination (NACE) sequences are a common mechanistic motif in the synthesis of fused heterocyclic systems starting from 5-aminopyrazole derivatives. This pathway involves the initial attack of a nucleophile (often the amino group or a ring carbon of the pyrazole) on an electrophilic center, followed by an intramolecular cyclization to form a new ring, and subsequent elimination of a small molecule (like water or an alcohol) to yield an aromatized product.
For instance, the synthesis of 5-aryl-3-trifluoromethyl pyrazoles has been reported to proceed through a sequence of nucleophilic addition, intramolecular cyclization, and elimination. mdpi.com Similarly, the reaction of 5-aminopyrazoles with β-ketonitriles and aldehydes to form pyrazolo[3,4-b]pyridine derivatives is believed to follow such a pathway. nih.gov The reaction of 5-aminopyrazole with enaminones in the presence of an acid catalyst also proceeds via a proposed condensation and cyclization mechanism, consistent with a NACE sequence. nih.govbeilstein-journals.org
The general steps of a NACE mechanism involving 5-aminopyrazoles can be summarized as:
Nucleophilic Addition: The exocyclic amino group or the electron-rich C-4 position of the 5-aminopyrazole acts as a nucleophile, attacking an electrophilic partner, such as the carbonyl carbon of a ketone or an aldehyde.
Intramolecular Cyclization: A subsequent intramolecular reaction occurs where another nucleophilic site within the intermediate attacks an electrophilic site, leading to the formation of a new heterocyclic ring.
Elimination: The final step is typically an elimination reaction, often involving the loss of a water molecule, which results in the formation of a stable, aromatic fused-ring system.
Acid- and Base-Catalyzed Reaction Mechanisms
The reactivity and regioselectivity of reactions involving 5-aminopyrazoles can be significantly influenced by the presence of acid or base catalysts. These catalysts can alter the nucleophilicity or electrophilicity of reactants and intermediates, thereby directing the reaction toward a specific pathway.
Acid Catalysis: In acidic media, the amino group of a 5-aminopyrazole can be protonated, which deactivates it towards electrophilic attack. However, acid catalysis is often employed to activate electrophiles, such as carbonyl compounds, making them more susceptible to nucleophilic attack by the pyrazole (B372694) ring. For example, the synthesis of pyrazolo[3,4-b]pyridine derivatives through the reaction of 5-aminopyrazoles with enaminones is effectively catalyzed by acetic acid. nih.govbeilstein-journals.orgbeilstein-journals.org The proposed mechanism involves the generation of a new enaminone intermediate, followed by an acid-catalyzed condensation and cyclization. nih.govbeilstein-journals.org The use of catalysts like L-proline, which can act as a weak acid, has also been shown to promote the synthesis of pyrazolo[3,4-b]pyridines in a three-component reaction. nih.gov
Base Catalysis: Base catalysis is frequently used to enhance the nucleophilicity of the 5-aminopyrazole or to generate a nucleophilic intermediate from a co-reactant. For instance, a base-catalyzed multicomponent domino reaction of 5-aminopyrazoles, cyclic 1,3-diones, and arylglyoxals has been developed to produce pyrazolo[3,4-e]indolizines. nih.govbeilstein-journals.org In this case, a base like triethylamine (B128534) is used to facilitate the initial steps of the reaction cascade. nih.gov
The choice between acidic and basic conditions can also be a critical factor in controlling regioselectivity. In the condensation of 3-methoxyacrylonitrile (B2492134) with phenylhydrazine, acidic conditions (acetic acid) favor the formation of the 5-aminopyrazole isomer, whereas basic conditions (sodium ethoxide) lead to the 3-aminopyrazole (B16455) isomer. chim.it This demonstrates how catalysts can be used to direct the initial nucleophilic attack to different sites, thereby controlling the final product structure. chim.it
Investigation and Identification of Key Reaction Intermediates
Identifying reaction intermediates is fundamental to elucidating mechanistic pathways. In reactions involving 5-aminopyrazoles, a combination of spectroscopic techniques and trapping experiments has been employed to detect and characterize these transient species.
In the Cu-promoted dimerization of 5-aminopyrazoles, High-Resolution Mass Spectrometry (HRMS) has been a key tool. It was used to detect potential intermediates in the reaction mixture after a short reaction time, providing snapshots of the ongoing transformation. mdpi.com This technique also confirmed the formation of radical species by identifying adducts with radical scavengers. mdpi.com The proposed mechanism involves several key intermediates, including initial Cu-complexes, N- and C-centered radicals, and coupled intermediates prior to final aromatization. mdpi.com
In other pyrazole syntheses, intermediates have been successfully isolated and characterized. During the Knorr pyrazole synthesis, a hydroxylpyrazolidine intermediate is often observed and has been isolated in certain cases. rsc.org In the synthesis of 7-trifluoromethylpyrazolo[1,5-a]pyrimidines from 5-aminopyrazoles, a diol intermediate, 5-methyl-3-phenyl-7-trifluoromethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-5,7-diol, was isolated by performing the reaction at low temperature. nih.gov This isolated intermediate could then be converted to the final product by dehydration, confirming its place in the reaction pathway. nih.gov Similarly, acyclic diacetate intermediates have been isolated and identified during the formation of pyrazoles from carbohydrate hydrazone derivatives. nih.gov
Table 2: Examples of Identified Intermediates in Pyrazole Reactions
| Reaction Type | Identified Intermediate(s) | Method of Identification/Isolation | Source |
|---|---|---|---|
| Cu-Promoted Dimerization | N-radical, C-radical, and coupled species | HRMS detection, Radical trapping | mdpi.com |
| Knorr Pyrazole Synthesis | Hydroxylpyrazolidine, Di-addition intermediate | HPLC-MS, Isolation | rsc.org |
| Pyrazolo[1,5-a]pyrimidine (B1248293) Synthesis | Tetrahydropyrazolo[1,5-a]pyrimidine-5,7-diol | Isolation at low temperature | nih.gov |
Kinetic Studies of Reaction Rates and Pathway Determination
Kinetic studies provide quantitative insight into reaction mechanisms, helping to determine reaction orders, rate-determining steps, and the influence of various parameters on reaction velocity. While specific kinetic data for reactions of 1-methoxycarbonylmethyl-5-aminopyrazole are not widely reported, studies on analogous pyrazole syntheses offer valuable mechanistic understanding.
For the Knorr pyrazole synthesis, which involves the condensation of 1,3-dicarbonyls with hydrazines, kinetic investigations have been performed using techniques such as NMR spectroscopy and transient flow methods. rsc.orgresearchgate.net These studies have shown that the reaction is typically first-order in both the diketone and the arylhydrazine. researchgate.net A key finding from these kinetic analyses is that the rate-determining step can shift depending on the pH of the reaction medium. researchgate.net This highlights the complexity of the reaction pathway, which involves multiple equilibria and steps with different pH dependencies.
Transient flow chemistry, in particular, has enabled the acquisition of precise kinetic data for fast reactions, leading to the development of detailed microkinetic models. rsc.org These models have provided new insights, revealing phenomena such as autocatalysis and the involvement of unexpected di-addition intermediates that were not accounted for in simpler mechanistic proposals. rsc.org Such detailed kinetic analysis is essential for a complete understanding of the reaction landscape and for optimizing reaction conditions.
Photoinduced Reaction Mechanisms
Photochemistry offers unique mechanistic pathways for the synthesis and transformation of pyrazole derivatives, often proceeding through high-energy intermediates that are inaccessible under thermal conditions. These reactions are initiated by the absorption of light, leading to an electronically excited state that can undergo various transformations.
One common photoinduced reaction of pyrazole-containing systems is photodimerization. For example, irradiation of pyranopyrazoles at 254 nm can result in the formation of cis-head-to-tail [2+2] cyclodimers. semanticscholar.org In addition to dimerization, these compounds can also undergo photocleavage when irradiated in a solvent like ethanol (B145695), yielding pyrazole-4-carboxylate derivatives. semanticscholar.org
Photochemical methods have also been developed for the synthesis of the pyrazole ring itself. A reagent-free "photo-click" strategy allows for the conversion of tetrazoles into pyrazolines. worktribe.comresearchgate.net This approach uses UV light to generate highly reactive nitrile imine dipoles in situ. These dipoles are then trapped by various dipolarophiles in a [3+2] cycloaddition reaction to form the pyrazoline ring. worktribe.comresearchgate.net A plausible mechanism for a related process involves the photolysis of a tetrazole to generate the nitrile imine, which then undergoes the cycloaddition. acs.org The resulting pyrazoline can then be further transformed, for example, through an oxidative deformylation in a photocatalyzed sequence. acs.org The involvement of radical intermediates in such photocatalytic steps has been suggested by experiments showing that radical scavengers like TEMPO can slow the reaction. acs.org
Furthermore, N-substituted pyrazoles have been found to undergo photoisomerization to imidazoles, representing a significant rearrangement of the heterocyclic core. semanticscholar.orgresearchgate.net These diverse photochemical reactions underscore the utility of light as a tool to access novel chemical space and trigger unique mechanistic pathways in pyrazole chemistry.
1 Methoxycarbonylmethyl 5 Aminopyrazole As a Key Building Block in Complex Molecular Architectures
Utility in the Synthesis of Diverse Fused Pyrazoloazine Systems
1-Methoxycarbonylmethyl-5-aminopyrazole is a highly effective synthon for the creation of a wide array of fused pyrazoloazine systems, which are core structures in many biologically active compounds. beilstein-journals.orgnih.gov Its bifunctional nature, possessing both a nucleophilic amino group and a reactive pyrazole (B372694) ring, allows for facile annulation reactions with various electrophilic partners to yield intricate polycyclic scaffolds. nih.govresearchgate.net
Among the most prominent applications is the synthesis of pyrazolo[1,5-a]pyrimidines . These fused heterocycles are readily accessible through the condensation of this compound with β-dicarbonyl compounds or their synthetic equivalents. beilstein-journals.orgresearchgate.netnih.gov For instance, reaction with 1,3-diketones, β-ketoesters, or enaminones under various conditions, including microwave irradiation, can lead to the regioselective formation of the pyrazolo[1,5-a]pyrimidine (B1248293) core. researchgate.netnih.gov The reaction of 1,2-allenic ketones with aminopyrazoles also provides an efficient, catalyst-free route to this scaffold under mild conditions. rsc.org
Another important class of fused systems derived from this building block is the pyrazolo[5,1-c] researchgate.netrsc.orgsciencepublishinggroup.comtriazines . These are typically synthesized by diazotization of the 5-amino group of the pyrazole, followed by coupling with active methylene (B1212753) compounds and subsequent cyclization. sciencepublishinggroup.com This strategy allows for the introduction of a variety of substituents on the resulting triazine ring, contributing to the structural diversity of the final products. sciencepublishinggroup.comresearchgate.net
Furthermore, this aminopyrazole derivative is instrumental in the synthesis of pyrazolo[1,5-a] beilstein-journals.orgnih.govsciencepublishinggroup.comtriazines , showcasing its versatility in constructing different nitrogen-rich heterocyclic systems. The specific reaction pathways and resulting substitution patterns are highly dependent on the nature of the co-reactants and the reaction conditions employed. mdpi.com
The following table summarizes the utility of this compound in the synthesis of various fused pyrazoloazine systems.
| Fused Pyrazoloazine System | Typical Co-reactants | Key Reaction Type | Reference |
| Pyrazolo[1,5-a]pyrimidines | β-Dicarbonyl compounds, 1,2-Allenic ketones | Condensation, Cyclization | beilstein-journals.orgresearchgate.netnih.govrsc.org |
| Pyrazolo[5,1-c] researchgate.netrsc.orgsciencepublishinggroup.comtriazines | Active methylene compounds (after diazotization) | Diazotization, Coupling, Cyclization | sciencepublishinggroup.comresearchgate.net |
| Pyrazolo[1,5-a] beilstein-journals.orgnih.govsciencepublishinggroup.comtriazines | Various C-N-C synthons | Cyclization | mdpi.com |
Role in Multicomponent Reactions for Scaffold Diversification and Complexity
Multicomponent reactions (MCRs) have gained significant traction as powerful tools for the rapid generation of molecular complexity from simple starting materials. nih.govmdpi.com this compound is an excellent substrate for such reactions, enabling the one-pot synthesis of diverse and complex scaffolds. nih.govresearchgate.net
In these reactions, the aminopyrazole derivative can act as a key nucleophilic component, reacting with multiple other reagents in a single synthetic operation. This approach allows for the efficient construction of highly substituted heterocyclic systems that would otherwise require lengthy, multi-step syntheses. beilstein-journals.org For example, three-component reactions involving an aldehyde, a β-dicarbonyl compound, and this compound can lead to the formation of complex pyrazolo-fused pyridines. nih.govresearchgate.net
The diversity of the resulting molecular scaffolds can be readily expanded by varying the individual components of the MCR. nih.gov This combinatorial approach is particularly valuable in the context of drug discovery, where the generation of large libraries of structurally diverse compounds is essential for identifying new bioactive molecules. nih.gov The ability of this compound to participate in these complexity-generating transformations underscores its importance in modern synthetic chemistry. researchgate.net
Applications in the Preparation of Advanced Organic Intermediates for Downstream Synthesis
Beyond its direct use in the synthesis of fused heterocycles, this compound serves as a crucial precursor for the preparation of a variety of advanced organic intermediates. These intermediates can then be further elaborated in downstream synthetic operations to access a wide range of target molecules, including pharmaceuticals and other functional materials. mdpi.com
The amino group of this compound can be readily functionalized to introduce a diverse array of substituents. For instance, acylation, alkylation, and sulfonylation reactions can be performed to modify the properties and reactivity of the molecule. nih.gov The methoxycarbonylmethyl group at the N1 position can also be manipulated, for example, through hydrolysis to the corresponding carboxylic acid, which can then be coupled with various amines or alcohols to generate amides or esters.
These derivatization strategies allow for the fine-tuning of the electronic and steric properties of the pyrazole core, making it a versatile platform for the synthesis of tailored molecules with specific biological or material properties. The resulting functionalized pyrazoles are valuable intermediates for the construction of more complex molecular architectures. mdpi.com
Regioselectivity and Stereoselectivity in Derivatization and Fused Ring Formation
The regioselectivity of reactions involving this compound is a critical aspect of its synthetic utility. The pyrazole ring possesses multiple nucleophilic sites, including the exocyclic amino group and the ring nitrogen atoms, which can lead to the formation of different regioisomers depending on the reaction conditions and the nature of the electrophile. beilstein-journals.orgnih.gov
In many cases, the exocyclic 5-amino group is the most nucleophilic site and reacts preferentially with electrophiles. nih.gov For example, in the synthesis of pyrazolo[1,5-a]pyrimidines from β-enaminones, the initial attack of the 5-amino group on the β-carbon of the enaminone is generally favored, leading to a specific regioisomer. researchgate.net However, the regiochemical outcome can be influenced by factors such as the solvent, temperature, and the presence of catalysts. beilstein-journals.org Careful control of these parameters is therefore essential to achieve the desired regioselectivity. beilstein-journals.orgresearchgate.net
While stereoselectivity is less commonly a factor in the initial fused ring formation due to the aromatic nature of the resulting products, it can become important in subsequent derivatization reactions or when chiral centers are introduced in the starting materials or reagents. For instance, in multicomponent reactions involving chiral aldehydes, the stereochemistry of the final product can be influenced by the stereocenter in the aldehyde.
The predictable regioselectivity in many of the reactions of this compound, coupled with the potential for stereocontrol in certain transformations, further enhances its value as a building block for the precise construction of complex molecules. rsc.org
The following table provides a summary of the regiochemical outcomes in the synthesis of different fused systems from 5-aminopyrazoles.
| Fused System | Reaction Type | Predominant Regioisomer | Factors Influencing Regioselectivity | Reference |
| Pyrazolo[1,5-a]pyrimidines | Condensation with β-dicarbonyls | Attack at 5-NH2 and N1 | Reaction conditions, nature of β-dicarbonyl | beilstein-journals.orgresearchgate.net |
| Pyrazolo[3,4-b]pyridines | Multicomponent reaction | Attack at 5-NH2 and C4 | Catalyst, solvent | nih.govresearchgate.net |
Future Research Perspectives and Emerging Trends in 1 Methoxycarbonylmethyl 5 Aminopyrazole Chemistry
Development of Novel and More Sustainable Synthetic Routes
While classical methods for pyrazole (B372694) synthesis, such as the condensation of β-ketonitriles with hydrazines, are well-established, the future of chemical manufacturing demands greener and more efficient processes. beilstein-journals.org Emerging trends in organic synthesis are focused on minimizing waste, reducing energy consumption, and utilizing renewable resources.
Future research in the synthesis of 1-methoxycarbonylmethyl-5-aminopyrazole and its derivatives will likely concentrate on:
Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single step to form a product, are highly atom-economical and operationally simple. tandfonline.com Developing an MCR for this specific pyrazole could streamline its production significantly. Recent studies have demonstrated the successful use of MCRs for creating diverse aminopyrazole libraries. rsc.org
Novel Catalysis: The use of innovative catalysts is a cornerstone of green chemistry. Research into nano-catalysts, such as magnetically separable catalysts, has shown promise in synthesizing 5-amino-1H-pyrazole-5-carbonitriles with high yields and easy catalyst recovery. nih.govresearchgate.net Applying similar catalytic systems could enhance the sustainability of synthesizing this compound.
Eco-Friendly Solvents: A shift away from volatile organic solvents towards greener alternatives like water, ethanol (B145695), or ionic liquids is a critical trend. nih.gov Research protocols that adapt the synthesis to these solvents will be crucial for environmentally benign production.
These sustainable approaches not only offer environmental benefits but also often lead to higher yields and simpler purification processes, making the synthesis more economically viable.
Application of Advanced Spectroscopic Techniques for Elucidating Complex Structures
The precise characterization of molecular structures is fundamental to understanding their reactivity and function. While standard techniques like NMR and IR spectroscopy are routinely used, advanced methods are becoming indispensable for resolving complex structural and dynamic features of pyrazole derivatives. rsc.orgnih.gov
Future structural analyses of this compound and its more complex derivatives will likely involve:
Single-Crystal X-ray Diffraction: This technique provides unambiguous determination of the three-dimensional arrangement of atoms in a solid state, offering definitive insights into bond lengths, angles, and intermolecular interactions like hydrogen bonding. nih.govrsc.org It is particularly valuable for confirming the regiochemistry of reactions and the stereochemistry of products.
Advanced NMR Spectroscopy: Two-dimensional NMR techniques (such as HMBC and HMQC) are powerful tools for confirming the connectivity of complex fused heterocyclic systems derived from 5-aminopyrazoles. nih.gov Solid-state NMR can provide information about the structure and dynamics of these molecules in the solid phase. rsc.org
Raman Spectroscopy: This technique is complementary to IR spectroscopy and can be particularly useful for identifying specific functional groups and skeletal vibrations within the pyrazole ring system. rsc.org
The integration of these techniques provides a comprehensive picture of molecular architecture, which is essential for establishing structure-activity relationships.
Integration of Computational Chemistry for Predictive Design and Deeper Mechanistic Understanding
Computational chemistry has transformed from a specialized tool to an integral part of chemical research, offering profound insights that are often difficult to obtain through experiments alone. eurasianjournals.com For pyrazole chemistry, computational methods can predict molecular properties, elucidate reaction mechanisms, and guide the design of new molecules with desired functions.
Key areas where computational chemistry will drive future research on this compound include:
Density Functional Theory (DFT): DFT calculations are widely used to investigate the electronic structure, frontier molecular orbital energies (HOMO-LUMO), and reactivity of pyrazole derivatives. researchgate.net This allows for the prediction of the most likely sites for electrophilic or nucleophilic attack, guiding synthetic derivatization.
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with other molecules, such as solvents or biological receptors. eurasianjournals.comnih.gov
Molecular Docking: For applications in medicinal chemistry, molecular docking can predict the binding modes and affinities of pyrazole derivatives to biological targets, helping to design and optimize potential drug candidates. nih.govrsc.org
By combining computational predictions with experimental results, researchers can accelerate the discovery process, reduce the number of required experiments, and gain a more fundamental understanding of the chemical principles governing the behavior of these molecules.
Expanding the Scope of Derivatization and Potential Applications in Materials Science
The true potential of this compound lies in its utility as a versatile building block. Its amino group is a key handle for derivatization, particularly in the synthesis of fused heterocyclic systems. beilstein-journals.org 5-Aminopyrazoles are extensively used as precursors to construct a variety of fused pyrazoloazines, including pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines, which are scaffolds of significant pharmacological importance. nih.govresearchgate.net
While much of the historical focus has been on medicinal applications, an emerging trend is the exploration of N-heterocyclic compounds in materials science. Future research could explore the potential of derivatives of this compound in:
Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the pyrazole ring and the amino group can act as ligands to coordinate with metal ions, potentially forming novel polymers with interesting electronic, magnetic, or porous properties.
Organic Dyes and Pigments: The pyrazole core is a component of some azo dyes. nih.gov Derivatization could lead to new chromophores for applications in textiles, printing, or as functional dyes for optical data storage.
Organic Electronics: Heterocyclic compounds are central to the field of organic electronics. By extending the conjugation of the pyrazole system through strategic derivatization, it may be possible to create new materials for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
This expansion into materials science represents a promising, albeit less explored, frontier for this compound chemistry, leveraging its synthetic accessibility and rich electronic characteristics.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-Methoxycarbonylmethyl-5-aminopyrazole, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The compound can be synthesized via cyclization of hydrazide intermediates using phosphorus oxychloride (POCl₃) at elevated temperatures (~120°C). Reaction efficiency depends on solvent selection (e.g., toluene or DMF), catalyst choice (e.g., Lewis acids), and controlled stoichiometry of reagents. For example, cyclization under POCl₃ yields oxadiazole derivatives with >75% purity when monitored via TLC and purified via column chromatography . Alternative routes may involve coupling reactions with methoxycarbonylmethyl groups, as seen in analogous pyrazole syntheses .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- HRMS (EI, 70 eV) : Validates molecular ion peaks (e.g., [M⁺]) and fragmentation patterns, with calculated vs. experimental mass accuracy ≤2 ppm .
- ¹H/¹³C NMR : Resolves substituent effects (e.g., methoxycarbonylmethyl group at δ 3.7–4.1 ppm in ¹H NMR) and confirms regiochemistry .
- Elemental Analysis : Ensures purity by matching experimental vs. theoretical C/H/N values (e.g., C 73.20% calculated vs. 73.00% observed) .
- HPLC/LC-MS : Monitors reaction progress and quantifies impurities using reverse-phase columns (C18) with acetonitrile/water gradients .
Q. How do structural modifications (e.g., substituent variations) influence the physicochemical properties of this compound?
- Methodological Answer : Substituent effects can be systematically studied via:
- Hammett σ Constants : Correlate electron-withdrawing/donating groups (e.g., -NO₂, -OCH₃) with solubility and stability .
- LogP Measurements : Assess hydrophobicity using shake-flask or chromatographic methods to predict bioavailability .
- Thermal Analysis (DSC/TGA) : Determine melting points and decomposition thresholds for formulation studies .
Advanced Research Questions
Q. What catalytic systems enhance the efficiency of reactions involving this compound?
- Methodological Answer : Heterogeneous catalysts like Pd/C or Ru-based systems improve coupling reactions (e.g., Suzuki-Miyaura), while enzyme-mediated catalysis (e.g., lipases) enables enantioselective modifications. For example, Pd-catalyzed cross-coupling achieves >90% conversion in arylations, as validated by GC-MS .
Q. How can computational modeling predict the reactivity and binding interactions of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometries (B3LYP/6-31G*) to predict regioselectivity in electrophilic substitutions .
- Molecular Docking : Simulate ligand-protein interactions (e.g., with kinases) using AutoDock Vina to prioritize synthetic targets .
- MD Simulations : Assess stability in aqueous environments (AMBER force fields) to guide solubility enhancements .
Q. How should researchers resolve discrepancies in analytical data (e.g., NMR shifts vs. theoretical predictions)?
- Methodological Answer :
- Triangulation : Cross-validate data via multiple techniques (e.g., NMR, X-ray crystallography, IR) .
- Isotopic Labeling : Use ¹³C-labeled precursors to confirm peak assignments in complex spectra .
- Error Analysis : Quantify instrument precision (e.g., ±0.1 ppm for HRMS) and recalibrate against certified standards .
Q. What green chemistry approaches can minimize waste in the synthesis of this compound?
- Methodological Answer :
- Solvent-Free Reactions : Use ball milling or microwave irradiation to reduce DMF/toluene usage .
- Biocatalysis : Replace POCl₃ with immobilized lipases for cyclization, achieving ~65% yield with E-factors <5 .
- Recovery Systems : Implement membrane filtration to reclaim catalysts (e.g., Pd nanoparticles) and reduce heavy metal waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
